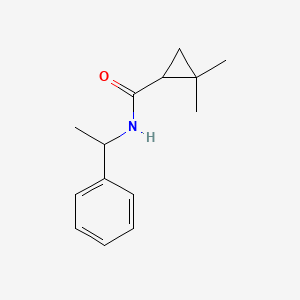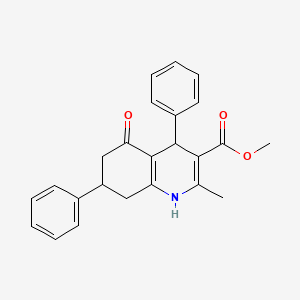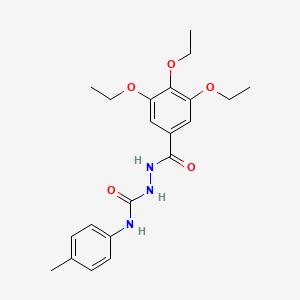![molecular formula C20H23N3O3S B5101410 5-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}-2-methyl-1,3-benzothiazole](/img/structure/B5101410.png)
5-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}-2-methyl-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}-2-methyl-1,3-benzothiazole is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a member of the benzothiazole family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 5-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}-2-methyl-1,3-benzothiazole is not fully understood. However, it has been proposed to act through multiple targets and pathways. The compound has been reported to inhibit enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and xanthine oxidase (XO), which are involved in the inflammatory response and oxidative stress. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}-2-methyl-1,3-benzothiazole has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. The compound has also been reported to inhibit the growth of various cancer cell lines and induce apoptosis in these cells. Additionally, it has been shown to possess antioxidant activity and protect against oxidative stress-induced cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}-2-methyl-1,3-benzothiazole is its potential as a therapeutic agent for various diseases. However, there are also limitations to using this compound in lab experiments. One limitation is its low solubility in aqueous solutions, which can make it difficult to administer in in vivo studies. Another limitation is the lack of information on its pharmacokinetics and toxicology, which are important factors to consider in drug development.
Zukünftige Richtungen
There are several future directions for research on 5-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}-2-methyl-1,3-benzothiazole. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetics and toxicity profile to facilitate its development as a therapeutic agent. Additionally, the compound can be modified to improve its solubility and bioavailability. Further studies can also be conducted to evaluate its efficacy in animal models of various diseases.
Synthesemethoden
The synthesis of 5-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}-2-methyl-1,3-benzothiazole has been reported in the literature. The synthesis involves the reaction of 2-methyl-1,3-benzothiazole-5-carboxylic acid with 3-(1-azocanylcarbonyl)-5-isoxazolylmethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an appropriate solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions.
Wissenschaftliche Forschungsanwendungen
5-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}-2-methyl-1,3-benzothiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities such as antibacterial, antifungal, antiviral, antitumor, anti-inflammatory, and antioxidant properties. The compound has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases.
Eigenschaften
IUPAC Name |
azocan-1-yl-[5-[(2-methyl-1,3-benzothiazol-5-yl)oxymethyl]-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-14-21-17-11-15(7-8-19(17)27-14)25-13-16-12-18(22-26-16)20(24)23-9-5-3-2-4-6-10-23/h7-8,11-12H,2-6,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFOUTBMCQHCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)OCC3=CC(=NO3)C(=O)N4CCCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tetrahydro-2-furanylmethyl 2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5101327.png)

![(4-methoxy-3-biphenylyl)[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]amine](/img/structure/B5101341.png)

![5-{3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzoyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5101346.png)
![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone trifluoroacetate](/img/structure/B5101356.png)
![{2,6-dichloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B5101362.png)
![1-(dimethoxymethyl)-17-(2,3-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5101369.png)

![N-(3-cyclopentylpropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5101383.png)
![7-(3-chloro-2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5101390.png)
![3,4-dimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride](/img/structure/B5101394.png)
![diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate](/img/structure/B5101403.png)
![4-[(4-chlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B5101413.png)